Methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate Methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18248762
InChI: InChI=1S/C14H19NO4/c1-17-9-4-5-10(13(6-9)18-2)11-7-15-8-12(11)14(16)19-3/h4-6,11-12,15H,7-8H2,1-3H3
SMILES:
Molecular Formula: C14H19NO4
Molecular Weight: 265.30 g/mol

Methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate

CAS No.:

Cat. No.: VC18248762

Molecular Formula: C14H19NO4

Molecular Weight: 265.30 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate -

Specification

Molecular Formula C14H19NO4
Molecular Weight 265.30 g/mol
IUPAC Name methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate
Standard InChI InChI=1S/C14H19NO4/c1-17-9-4-5-10(13(6-9)18-2)11-7-15-8-12(11)14(16)19-3/h4-6,11-12,15H,7-8H2,1-3H3
Standard InChI Key VPDWDUVIRPVWPJ-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)C2CNCC2C(=O)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate features a five-membered pyrrolidine ring substituted at the 3-position with a methyl carboxylate group and at the 4-position with a 2,4-dimethoxyphenyl moiety. The pyrrolidine ring adopts a puckered conformation, while the methoxy groups on the phenyl ring introduce steric and electronic effects that influence reactivity and intermolecular interactions.

PropertyValue
Molecular FormulaC₁₄H₁₉NO₄
Molecular Weight265.30 g/mol
IUPAC NameMethyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate
SMILESCOC1=CC(=C(C=C1)C2CNCC2C(=O)OC)OC
InChI KeyVPDWDUVIRPVWPJ-UHFFFAOYSA-N

Synthesis and Optimization Strategies

Traditional Batch Synthesis

The synthesis of methyl 4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate typically begins with a Mannich reaction between 2,4-dimethoxybenzaldehyde, pyrrolidine, and methyl acetoacetate. This one-pot condensation proceeds under acidic catalysis (e.g., acetic acid) at reflux temperatures (80–100°C), yielding the pyrrolidine scaffold. Subsequent esterification with methyl chloroformate in the presence of a base (e.g., triethylamine) introduces the carboxylate moiety.

Continuous Flow Approaches

Recent advancements highlight the adoption of continuous flow synthesis for pyrrolidine derivatives. This method enhances reaction control, reduces side products, and improves scalability. Key parameters include:

  • Residence Time: Optimized at 10–15 minutes for complete conversion.

  • Temperature: Maintained at 70–80°C to balance reactivity and selectivity.

ParameterBatch SynthesisContinuous Flow
Yield60–70%85–90%
Reaction Time6–8 hours10–15 minutes
Byproduct Formation15–20%<5%

Physicochemical Properties and Reactivity

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<1 mg/mL at 25°C). Stability studies under accelerated conditions (40°C/75% RH) suggest decomposition <2% over 30 days, primarily via ester hydrolysis under alkaline conditions.

Reactivity Profile

The ester group undergoes nucleophilic acyl substitution, enabling derivatization into amides or carboxylic acids. The pyrrolidine nitrogen can participate in alkylation or acylation reactions, while the methoxy groups are susceptible to demethylation under strong acidic or reductive conditions .

Research Gaps and Future Directions

Synthetic Challenges

Current methods suffer from moderate yields and scalability issues. Future work should explore:

  • Asymmetric Catalysis: Enantioselective synthesis using chiral catalysts (e.g., BINOL-phosphoric acids) to access stereoisomers with enhanced bioactivity .

  • Green Chemistry: Solvent-free mechanochemical synthesis to reduce environmental impact.

Biological Evaluation Priorities

  • In Vitro Screening: Assess affinity for adrenergic (β3), dopaminergic (D2), and serotoninergic (5-HT2A) receptors.

  • ADMET Profiling: Evaluate permeability (Caco-2 assays), hepatic microsomal stability, and cytotoxicity (HEK293 cells).

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